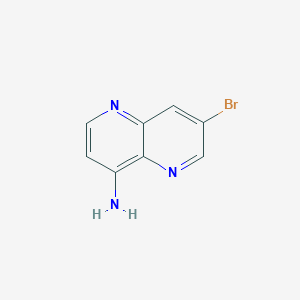

7-Bromo-1,5-naphthyridin-4-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-1,5-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTKETQWSUTXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Amination:the Final Step is a Nucleophilic Aromatic Substitution Snar Reaction Where the Chloro Group at the 4 Position is Displaced by an Amino Group. This is Often Accomplished by Reacting 7 Bromo 4 Chloro 1,5 Naphthyridine with a Source of Ammonia, Such As Ammonium Hydroxide, Often in a Sealed Tube at Elevated Temperatures to Drive the Reaction to Completion.nih.govpalladium Catalyzed Amination Reactions, Such As the Buchwald Hartwig Amination, Also Represent a Viable, Albeit More Complex, Alternative for This Transformation.researchgate.net

This sequential approach allows for the controlled introduction of the desired functional groups at specific positions on the 1,5-naphthyridine (B1222797) scaffold, leading to the final product, 7-Bromo-1,5-naphthyridin-4-amine.

Chemical Reactivity and Derivatization Strategies of 7 Bromo 1,5 Naphthyridin 4 Amine

Reactivity of the 1,5-Naphthyridine (B1222797) Core

The 1,5-naphthyridine scaffold is a bicyclic heteroaromatic system containing two nitrogen atoms. The position of these nitrogen atoms significantly influences the electron density of the rings, making the core electron-deficient. nih.gov This electronic characteristic is the primary driver of its reactivity. nih.govresearchgate.net

The electron-deficient nature of the 1,5-naphthyridine core makes it generally unreactive towards electrophilic substitution reactions. nih.govmdpi.com The nitrogen atoms withdraw electron density from the carbon rings, deactivating them against attack by electrophiles. Forcing conditions are often required for reactions like nitration or halogenation, which may lead to low yields or mixtures of products. mdpi.comlibretexts.org When substitution does occur, it is often directed to specific positions based on the electronic influence of the nitrogen atoms. For instance, nitration of certain benzonaphthyridines occurs on the benzene (B151609) ring rather than the naphthyridine core. mdpi.com

Conversely, the electron-deficient 1,5-naphthyridine core is highly susceptible to nucleophilic substitution. nih.govresearchgate.netmdpi.com The nitrogen atoms render the carbon atoms at positions 2, 4, 6, and 8 electrophilic, making them prime targets for nucleophilic attack. nih.gov This reactivity is fundamental to the functionalization of the 1,5-naphthyridine system. Halogenated 1,5-naphthyridines, for example, readily undergo displacement reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates, to produce a wide array of substituted derivatives. nih.govresearchgate.net This susceptibility to nucleophilic attack is a key strategy for introducing diverse functional groups onto the naphthyridine scaffold. mdpi.comnih.gov

The nitrogen atoms within the 1,5-naphthyridine ring can undergo oxidation to form N-oxides. nih.govresearchgate.net This transformation alters the electronic landscape of the molecule, which can, in turn, activate the ring system for subsequent reactions, such as facilitating nucleophilic substitution. nih.gov

The 1,5-naphthyridine core can also be reduced under various conditions. nih.govresearchgate.net Catalytic hydrogenation can lead to the saturation of one or both of the heterocyclic rings, forming tetrahydro- or decahydro-1,5-naphthyridines. nih.govpopline.org The specific outcome of the reduction is contingent on the choice of catalyst, solvent, and reaction conditions. nih.govresearchgate.net Some dihydro derivatives can be oxidized back to the aromatic form using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov

Functional Group Transformations of 7-Bromo-1,5-naphthyridin-4-amine

The two primary functional groups of this compound, the bromo substituent and the amino group, offer distinct opportunities for chemical modification. The strategic manipulation of these groups is crucial for synthesizing a diverse library of derivatives.

The bromine atom at the 7-position serves as a versatile anchor for introducing a wide range of molecular fragments. Its utility is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating new carbon-carbon and carbon-heteroatom bonds at the C7 position of the naphthyridine core. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the bromo-naphthyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a highly favored method for introducing aryl, heteroaryl, or alkyl groups due to its mild reaction conditions and broad functional group tolerance. libretexts.orgnih.gov The development of efficient Suzuki-Miyaura reactions for ortho-bromoanilines has expanded the scope of this transformation. nih.gov

Heck Reaction: The Heck reaction couples the bromo-naphthyridine with an alkene, catalyzed by palladium in the presence of a base, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is particularly effective for synthesizing vinyl-substituted naphthyridines and related azaaromatic compounds. nih.govlibretexts.org The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Stille Coupling: In a Stille coupling, an organostannane reagent is coupled with the bromo-naphthyridine, again using a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction provides an alternative pathway for introducing various organic groups. diva-portal.orglibretexts.org While versatile, the toxicity of the organotin reagents is a significant consideration. organic-chemistry.orgpsu.edu

These cross-coupling methods are foundational in the synthesis of novel 1,5-naphthyridine derivatives, allowing for the fine-tuning of their electronic and steric characteristics for various applications. nih.govmdpi-res.com

Interactive Data Tables

Research Findings: Cross-Coupling Reactions

Compound Names Mentioned

Reactivity of the Bromo Substituent

Nucleophilic Aromatic Substitution of Bromine

The bromine atom at the C-7 position of the 1,5-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the fused pyridine (B92270) ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized anionic intermediate. youtube.comlibretexts.org The subsequent departure of the bromide ion results in the formation of the substituted product.

The efficiency of the substitution is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and the presence of activating groups on the aromatic ring generally facilitate the reaction. wikipedia.orglibretexts.org This strategy allows for the introduction of a wide array of functional groups at the C-7 position, significantly diversifying the chemical space accessible from this compound.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxides | Sodium methoxide | 7-Alkoxy-1,5-naphthyridin-4-amine |

| Amines | Ammonia, primary/secondary amines | 7-Amino-1,5-naphthyridin-4-amine derivatives |

Reactivity of the Amino Substituent

The amino group at the C-4 position offers another key site for chemical modification, enabling a variety of derivatization reactions.

The primary amino group of this compound can undergo N-alkylation and N-acylation reactions to yield a range of derivatives. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved using alkyl halides or other alkylating agents. N-acylation, on the other hand, involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides to form amide derivatives. These reactions are fundamental in peptide synthesis and for modifying the electronic properties and steric bulk around the amino group. nih.gov

The amino group can also participate in Mannich reactions, a three-component condensation involving formaldehyde (B43269) and a primary or secondary amine, to form Mannich bases. This reaction provides a versatile method for introducing aminomethyl groups, which can serve as valuable synthetic intermediates for further functionalization.

The reaction of the 4-amino group with isocyanates or their synthetic equivalents leads to the formation of urea (B33335) derivatives. nih.gov Urea functionalities are known to act as potent hydrogen bond donors and acceptors, which can be crucial for molecular recognition and binding to biological targets. nih.gov The synthesis of urea derivatives from this compound expands the potential of this scaffold in medicinal chemistry by allowing for the creation of compounds with tailored intermolecular interaction capabilities. nih.gov

Table 2: Derivatization of the Amino Group

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Methyl iodide | -NH(CH₃), -N(CH₃)₂ |

| N-Acylation | Acetyl chloride | -NHC(O)CH₃ |

| Mannich Reaction | Formaldehyde, Dimethylamine | -CH₂N(CH₃)₂ |

Modifications of Side Chains and Peripheral Functionalization

Beyond direct modifications of the bromine and amino substituents, the 1,5-naphthyridine scaffold allows for further functionalization on peripheral positions and on side chains introduced through initial derivatization steps. nih.govnih.gov For instance, if a side chain with a reactive functional group is introduced via substitution of the bromine atom, this new group can be further modified. This multi-step derivatization strategy enables the construction of complex molecules with precisely controlled architectures. beilstein-journals.org

Metal Complex Formation and Coordination Chemistry

The nitrogen atoms within the 1,5-naphthyridine ring system, as well as the exocyclic amino group, can act as ligands, coordinating with metal ions to form metal complexes. The coordination properties of this compound and its derivatives are of interest for applications in catalysis, materials science, and bioinorganic chemistry. The specific geometry and electronic properties of the resulting metal complexes are dictated by the nature of the metal ion and the steric and electronic characteristics of the naphthyridine ligand.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium methoxide |

| Ammonia |

| Sodium thiophenoxide |

| 7-Alkoxy-1,5-naphthyridin-4-amine |

| 7-Amino-1,5-naphthyridin-4-amine |

| 7-(Arylthio)-1,5-naphthyridin-4-amine |

| Methyl iodide |

| Acetyl chloride |

| Formaldehyde |

| Dimethylamine |

| Phenyl isocyanate |

| 4-bromonitrobenzene |

| 4-nitromethoxybenzene |

| 2,4-dinitrofluorobenzene |

| 4-bromobenzo[c] beilstein-journals.orgchemsrc.comnaphthyridine |

| 4-chloro-5-methylbenzo[c] beilstein-journals.orgchemsrc.comnaphthyridine |

| 4-Bromo-5-(methoxycarbonyl)benzo[c] beilstein-journals.orgchemsrc.comnaphthyridine |

| 5-Bromo-1,2-oxazin-4-ones |

| 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro- |

| 4-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one hydrochloride |

| 7-Bromo-1,5-naphthyridin-4(1H)-one |

| 7-Bromo-1,6-naphthyridin-4-amine |

| 5-Bromo-1,7-naphthyridine |

Spectroscopic and Advanced Analytical Characterization of Naphthyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 7-Bromo-1,5-naphthyridin-4-amine, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating groups within the molecule. The protons on the naphthyridine ring system would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the aromatic ring currents. The protons of the amine group would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms bonded to the electronegative nitrogen and bromine atoms would be expected to resonate at lower field strengths.

Expected ¹H and ¹³C NMR Data:

| ¹H NMR | ¹³C NMR |

| Atom | Expected Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 |

| H-3 | 6.8 - 7.0 |

| H-6 | 8.8 - 9.0 |

| H-8 | 8.2 - 8.4 |

| NH₂ | 5.0 - 6.0 (broad) |

Disclaimer: The NMR data presented is a theoretical representation based on the analysis of structurally similar compounds, as publicly available experimental data for this compound is not available.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, aromatic C-H bonds, and the C=C and C=N bonds of the naphthyridine ring. The C-Br stretch would also be present but might be in the fingerprint region and harder to assign definitively.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3450 - 3250 (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1620 - 1580 |

| C=C Stretch | 1580 - 1400 |

| C-N Stretch | 1350 - 1250 |

| C-Br Stretch | 680 - 515 |

Disclaimer: This IR data is a theoretical representation based on typical functional group absorption frequencies.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like naphthyridine exhibit characteristic absorption bands in the UV region. The spectrum of this compound would likely show multiple absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the conjugated system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrN₃), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Relative Intensity |

| [M(⁷⁹Br)]⁺ | 223 | ~100% |

| [M(⁸¹Br)]⁺ | 225 | ~98% |

Disclaimer: The mass spectrometry data is a theoretical prediction based on the isotopic distribution of bromine.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₈H₆BrN₃).

Expected Elemental Analysis Data:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 42.88 |

| Hydrogen (H) | 2.70 |

| Bromine (Br) | 35.66 |

| Nitrogen (N) | 18.76 |

Disclaimer: This data represents the theoretical elemental composition.

Chiroptical Techniques (e.g., Circular Dichroism Spectroscopy)

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit a CD spectrum. Therefore, this technique is not applicable for the characterization of this specific compound in its ground state.

Chromatographic Techniques (e.g., TLC, HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution separation techniques used to determine the purity of this compound with high accuracy. A pure sample would show a single sharp peak at a specific retention time under defined chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for confirming the identity of the compound in a complex mixture by providing both retention time and mass-to-charge ratio data. chemsrc.comnih.gov

Advanced Characterization for Material Science Applications (e.g., GIWAXS)

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an advanced analytical technique primarily used to characterize the molecular packing and orientation in thin films of organic materials. While this technique is highly relevant for naphthyridine-based materials being developed for applications in organic electronics, there is currently no publicly available research indicating that GIWAXS studies have been performed on this compound itself. Such studies would become relevant if this compound were to be incorporated into organic semiconductor devices.

Computational and Theoretical Investigations of 7 Bromo 1,5 Naphthyridin 4 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These theoretical methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies (e.g., DFT/B3LYP)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost for a wide range of organic molecules.

Were a DFT/B3LYP study of 7-Bromo-1,5-naphthyridin-4-amine to be performed, researchers would typically start by optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information could be derived, including vibrational frequencies (to compare with experimental IR and Raman spectra), bond lengths, bond angles, and dihedral angles. Such calculations have been performed for a variety of related heterocyclic compounds, providing valuable data on their structural parameters.

Global Reactivity Descriptors

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

For a molecule like this compound, these descriptors would provide a quantitative measure of its stability and reactivity, helping to classify it, for instance, as a strong or weak electrophile or nucleophile.

Electronic Structure Analysis (e.g., HOMO-LUMO energy, NBO analysis)

The electronic structure of a molecule is key to its chemical behavior.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions. For this compound, NBO analysis could reveal the nature of intramolecular hydrogen bonding and the extent of electron delocalization across the naphthyridine ring system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

An MEP map of this compound would highlight the electron-rich nitrogen atoms of the naphthyridine core and the amino group, as well as potentially electron-deficient regions, providing a roadmap for its intermolecular interactions.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and function of molecules, particularly in biological systems. NCI analysis is a computational technique used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. The analysis is based on the electron density and its derivatives. The resulting visualization typically uses a color scale to differentiate between attractive (blue/green) and repulsive (red) interactions. An NCI analysis of this compound could reveal the nature and strength of intramolecular and potential intermolecular hydrogen bonds.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

If this compound were to be investigated as a potential drug candidate, molecular docking studies would be essential. These studies would involve docking the compound into the binding site of a specific biological target, such as an enzyme or receptor. The results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other noncovalent interactions that stabilize the complex. This information is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Ligand-Target Binding Prediction

Ligand-target binding prediction, primarily through molecular docking, is a cornerstone of computational drug discovery. This technique models the interaction between a small molecule (the ligand) and a macromolecular target, typically a protein or nucleic acid. The goal is to predict the preferred binding orientation and affinity of the ligand, which is often quantified by a scoring function, such as a glide score or E-model score.

While specific docking studies for this compound are not extensively detailed in the literature, research on analogous structures provides a clear framework for how such an analysis would proceed. For instance, in a study of novel 1,4-naphthoquinone (B94277) derivatives, molecular docking was used to understand their interactions with target proteins. nih.gov In that case, the compound with the best glide and E-model scores was identified as the most promising for further development. nih.gov Similarly, docking studies on new derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol against cyclooxygenase (COX-1 and COX-2) enzymes were performed to predict their anti-inflammatory potential. csfarmacie.cz

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a known or suspected protein target. The results would be presented in a data table summarizing the binding affinity and key interactions.

Table 1: Example of Molecular Docking Results for Analogous Compounds

| Compound/Analog | Target Protein | Glide Score (kcal/mol) | E-model Score | Key Interacting Residues |

|---|---|---|---|---|

| Naphthoquinone Derivative 7 | YmaH | -7.73 | -95.37 | Not Specified nih.gov |

| Naphthoquinone Derivative 5 | YmaH | -4.55 | -101.56 | Not Specified nih.gov |

| 1,2,4-Triazole Derivative 2e | COX-1 | Not Specified | Not Specified | Hydrophobic interactions noted csfarmacie.cz |

| 1,2,4-Triazole Derivative 2g | COX-1 | Not Specified | Not Specified | Hydrophobic interactions noted csfarmacie.cz |

This table is illustrative and compiled from studies on analogous or related heterocyclic compounds to demonstrate the type of data generated.

Conformational Analysis and Molecular Dynamics Simulations (as a theoretical tool)

Conformational analysis aims to understand the different spatial arrangements (conformations) a molecule can adopt and their relative energies. Molecular dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions.

The process of an MD simulation begins with the energy minimization of the initial molecular structure to find a stable starting point. mdpi.com Subsequently, the forces on each atom are calculated, and equations of motion are applied to simulate the system's evolution over a specific period, which can range from nanoseconds to microseconds. mdpi.com An important metric for analyzing the stability of the simulation is the root-mean-square deviation (RMSD), which tracks how much the molecule's structure deviates from its initial state over time. mdpi.com A stable RMSD value indicates that the system has reached equilibrium. mdpi.com

These simulations are invaluable for studying how a ligand like this compound might change its shape to fit into a binding pocket or how it interacts with solvent molecules. mdpi.com Binding free energy can be calculated from MD simulation snapshots using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to provide a more accurate estimate of binding affinity than docking scores alone. mdpi.com

Theoretical Studies on Reaction Mechanisms

Computational chemistry is frequently used to elucidate the step-by-step process of chemical reactions. By modeling reactants, transition states, and products, researchers can understand the energetics and feasibility of a proposed reaction pathway.

For heterocyclic systems like 1,5-naphthyridines, theoretical studies can explore various synthetic routes. The synthesis of 1,5-naphthyridine (B1222797) derivatives can be achieved through methods like the Skraup reaction, which involves the cyclization of substituted 3-aminopyridine (B143674) compounds. nih.gov Other advanced methods include palladium-catalyzed cross-coupling reactions, such as the Stille and Heck reactions, which are used to build the core structure or add functional groups. nih.gov

A plausible reaction mechanism for the formation of related thiazolidinone derivatives involves the in-situ formation of a thiourea, followed by the attack of the thiocarbonyl group on an acetylene (B1199291) fragment and subsequent cyclization. rsc.org Theoretical calculations for such a mechanism would involve determining the activation energies for each step to confirm the most likely pathway. These computational insights help chemists optimize reaction conditions, improve yields, and design novel synthetic strategies. rsc.org

Prediction of Activity Spectra for Substances (PASS) and Protein Target Identification (Computational)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its structure. It compares the input structure to a large database of known biologically active substances and generates a list of potential activities, each with a probability score.

While a specific PASS analysis for this compound is not publicly available, the methodology represents a powerful approach for initial screening. The output would suggest potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activity, guiding subsequent experimental validation. researchgate.net

Computational protein target identification extends beyond PASS by trying to pinpoint specific proteins that a molecule might bind to. One experimental-computational approach involves treating cells or tissues with a labeled version of the compound and then using techniques like two-dimensional electrophoresis to separate the proteins. nih.gov Proteins that have covalently bound to the compound's metabolites can be identified by mass spectrometry and subsequent database searching. nih.gov For example, this method was used to identify seven specific endoplasmic reticulum proteins as targets for the reactive metabolites of bromobenzene. nih.gov Such an approach could theoretically be applied to identify the cellular targets of this compound, providing a direct link between the compound and its biological effect.

Mechanistic Insights into Molecular and Biological Interactions of Naphthyridine Scaffolds Preclinical

General Modes of Molecular Interaction with Biological Targets

The 1,5-naphthyridine (B1222797) scaffold is characterized by a fused two-ring system containing two nitrogen atoms. drugbank.com This structure allows for a variety of interactions with biological macromolecules. The nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to the active sites of enzymes and receptors. nih.gov The planar aromatic nature of the naphthyridine ring system also facilitates π-π stacking interactions with aromatic residues in proteins or with the bases of nucleic acids. nih.gov

Furthermore, the 1,5-naphthyridine core can be readily functionalized at various positions, allowing for the introduction of different substituents that can modulate the molecule's steric and electronic properties, as well as its solubility and pharmacokinetic profile. nih.govnih.gov For instance, the introduction of an amino group, as seen in 7-Bromo-1,5-naphthyridin-4-amine, can provide an additional hydrogen bond donor, enhancing binding affinity and specificity to a target. nih.gov The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The versatility of the 1,5-naphthyridine scaffold has led to its investigation in a variety of therapeutic areas, including as an antibacterial, antiviral, anticancer, and anti-inflammatory agent. nih.gov

Interactions with Nucleic Acids

Naphthyridine derivatives have been shown to interact with DNA through various mechanisms, primarily intercalation and groove binding. Intercalation involves the insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix. This mode of binding can distort the DNA structure, interfering with processes such as replication and transcription.

Groove binding, on the other hand, involves the fitting of the molecule into the minor or major grooves of the DNA helix. The substituents on the naphthyridine scaffold play a critical role in determining the preferred binding mode and the sequence selectivity. For example, molecules with a crescent shape are often found to be complementary to the curvature of the DNA grooves.

While direct studies on this compound are not available, research on related heterocyclic systems provides insights into these binding mechanisms.

By binding to DNA, naphthyridine derivatives can modulate DNA replication pathways. This is a key mechanism behind their potential anticancer and antimicrobial activities. wikipedia.orgnih.gov Inhibition of DNA replication can halt cell proliferation and induce apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells. wikipedia.org In bacteria, interference with DNA replication is a well-established mechanism for antibiotics. nih.gov The first-generation quinolone antibiotic, nalidixic acid, which is structurally related to naphthyridines, functions by inhibiting DNA gyrase, an enzyme crucial for DNA replication in bacteria. wikipedia.orgnih.gov

Enzyme Modulation and Inhibition Mechanisms

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. wikipedia.org They are a validated target for anticancer drugs. wikipedia.org Some naphthyridine derivatives have been identified as topoisomerase inhibitors. nih.govnih.govnih.gov These compounds can stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to DNA strand breaks and ultimately cell death. wikipedia.org

For example, certain 4-phenyl-1,5-naphthyridine derivatives have demonstrated an inhibitory effect on topoisomerase I, comparable to the natural inhibitor camptothecin. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) based on a hydroxy-tricyclic-1,5-naphthyridinone scaffold have been shown to target bacterial Gyrase A and ParC. nih.gov

While specific data for this compound is not available, the 1,5-naphthyridine scaffold is a promising framework for the design of new topoisomerase inhibitors.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for drug development. Several 1,5-naphthyridine derivatives have been identified as potent kinase inhibitors. aacrjournals.orgnih.govacs.org

For example, novel 1,5- and 1,7-naphthyridine (B1217170) derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family. aacrjournals.org Additionally, 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5. nih.govresearchgate.net The general structure of the 1,5-naphthyridine core allows it to fit into the ATP-binding pocket of many kinases, and substituents can be modified to achieve selectivity for specific kinases.

The table below illustrates the kinase inhibitory activity of some 1,5-naphthyridine derivatives against various kinases, highlighting the potential of this scaffold in kinase inhibitor design.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1,5-Naphthyridine Aminothiazole Derivative | ALK5 | 6 | nih.gov |

| 1,5-Naphthyridine Pyrazole Derivative | ALK5 | 4 | nih.gov |

| 1,5-Naphthyridine Derivative | FGFR1 | Nanomolar Affinity | aacrjournals.org |

| 1,5-Naphthyridine Derivative | FGFR2 | Nanomolar Affinity | aacrjournals.org |

| 1,5-Naphthyridine Derivative | FGFR3 | Nanomolar Affinity | aacrjournals.org |

| 1,5-Naphthyridine Derivative | FGFR4 | Nanomolar Affinity | aacrjournals.org |

This table is illustrative and based on data for related 1,5-naphthyridine derivatives, not this compound specifically.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, including many therapeutic drugs. CYP1A2, which constitutes approximately 13% of the total CYP content in the human liver, is particularly significant for its role in metabolizing arylamines and heterocyclic amines. Current time information in Pasuruan, ID. This enzyme is responsible for the metabolic processing of common drugs and the bioactivation of procarcinogens. Current time information in Pasuruan, ID.

Currently, there is no specific research data available in the public domain detailing the inhibitory activity of this compound on CYP1A2 or other cytochrome P450 enzymes. While the broader class of naphthyridines and related heterocyclic compounds are known to interact with various enzymes, the specific interaction profile of this particular bromo-substituted naphthyridinamine has not been characterized. The potential for such interactions would depend on how the molecule's structure, including the bromine atom and the amino group on the naphthyridine core, fits into the active site of the enzyme.

Ras Protein Inhibition

Ras proteins are a family of small GTPases that function as critical nodes in cell signaling pathways controlling cell growth, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making Ras proteins a significant target for anticancer drug development. These mutations typically lock the Ras protein in a permanently active, GTP-bound state, leading to uncontrolled downstream signaling.

Direct inhibition of Ras has been a long-standing challenge in pharmacology. However, research into compounds that can interfere with Ras function is ongoing. For instance, certain quinoline (B57606) derivatives have been identified as direct Ras inhibitors, demonstrating the potential for small molecules to target this protein. At present, there is no published scientific literature that specifically investigates or demonstrates the inhibition of Ras proteins by this compound.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length. In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division. However, the vast majority of cancer cells show re-activated telomerase, which allows them to bypass replicative senescence and achieve cellular immortality. This makes telomerase a compelling target for cancer therapy.

Inhibition of telomerase can be achieved by targeting its two main components: the catalytic protein subunit (TERT) or the RNA component (TR) that serves as a template. Various small molecules have been explored for their ability to inhibit this enzyme. For example, benzamide (B126) and 4-amino-1,8-naphthalimide (B156640) have been shown to inhibit telomerase activity. However, there is currently no available scientific evidence to indicate that this compound functions as a telomerase inhibitor.

Receptor Interaction Mechanisms

Adenosine (B11128) Receptor (A2A type) Interaction

The adenosine A2A receptor is a G protein-coupled receptor (GPCR) widely expressed in the brain, particularly in the striatum, as well as in the cardiovascular and immune systems. It is a key target for therapeutic intervention in conditions like Parkinson's disease. The A2A receptor is known to be blocked by methylxanthines such as caffeine.

While the interaction of various ligands with the A2A receptor is well-documented, there is no specific research available that describes the interaction of this compound with the adenosine A2A receptor. The binding affinity and functional activity of this compound at the A2A receptor have not been reported in the scientific literature.

Serotonin (B10506) (5-HT) Receptor Modulation

The serotonin (5-HT) receptor system is comprised of a diverse family of receptors that mediate the complex actions of the neurotransmitter serotonin. These receptors are involved in regulating a vast range of physiological processes, including mood, cognition, sleep, and pain perception. Consequently, they are important targets for drugs treating psychiatric and neurological disorders.

The modulatory effects of numerous compounds on various 5-HT receptor subtypes have been extensively studied. However, a review of the current scientific literature reveals no data on the interaction between this compound and any serotonin receptor subtype. Its potential to act as an agonist, antagonist, or modulator at these receptors remains uninvestigated.

Cannabinoid Receptor (CB2) Interaction

The cannabinoid receptor type 2 (CB2) is a GPCR predominantly expressed in immune cells, and it plays a role in modulating immune responses and inflammation. Unlike the CB1 receptor, the CB2 receptor is not typically associated with the psychoactive effects of cannabinoids, making it an attractive therapeutic target.

Research has shown that the naphthyridine scaffold can be utilized to develop potent and selective CB2 receptor ligands. Specifically, derivatives of 1,8-naphthyridin-2(1H)-one-3-carboxamide have demonstrated high affinity for the CB2 receptor. In some of these related series, the presence and nature of substituents on the naphthyridine ring have been shown to influence functional activity. Despite this, there is no direct evidence or published research to confirm that this compound itself interacts with the CB2 receptor or to quantify its binding affinity or functional effect.

Alpha-Adrenoceptor Antagonism

There is a notable absence of published preclinical studies investigating the potential alpha-adrenoceptor antagonist activity of this compound. Extensive searches of scientific databases have not yielded any in vitro or in vivo data to characterize its affinity, selectivity, or functional effects on any of the alpha-adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C).

While the broader class of naphthyridine derivatives has been explored for various biological activities, specific research detailing the interaction of the 7-bromo-substituted 1,5-naphthyridin-4-amine (B1297457) with adrenergic systems is not publicly available. Therefore, no data on its potency (e.g., IC50, Ki values) or efficacy as an antagonist at these receptors can be presented.

Structure-Based Ligand Design Principles from Interaction Studies

Consistent with the lack of functional data, there are no available studies on the structure-based ligand design of this compound as it relates to alpha-adrenoceptors. Research in this area would typically involve techniques such as X-ray crystallography or computational modeling to elucidate the binding mode of the compound within the receptor's active site.

Such studies would be crucial for understanding the structure-activity relationships (SAR) of the 1,5-naphthyridine scaffold and for guiding the rational design of more potent and selective alpha-adrenoceptor antagonists. The specific contributions of the bromo substituent at the 7-position and the amine group at the 4-position to receptor binding and antagonism remain uncharacterized. Without these foundational interaction studies, no principles for the rational design of new ligands based on this particular chemical entity can be formulated.

Applications of Naphthyridine Derivatives in Advanced Materials Science

Optoelectronic Materials

The 1,5-naphthyridine (B1222797) core is an electron-deficient system, which, when combined with the electron-donating amino group and the reactive bromo group, makes 7-bromo-1,5-naphthyridin-4-amine a compelling building block for optoelectronic materials. The bromo substituent serves as a versatile handle for introducing various functionalities through cross-coupling reactions, allowing for the fine-tuning of the material's electronic properties. nih.gov This adaptability is crucial for developing materials for a range of optoelectronic applications.

Derivatives of 1,5-naphthyridine have been investigated for their potential in creating "push-pull" chromophores, which are essential for non-linear optical (NLO) applications. rsc.org The intramolecular charge transfer characteristics of these molecules can be modulated by attaching different donor and acceptor groups, a process facilitated by the reactive sites on the this compound scaffold. Theoretical studies on related naphthyridine systems have shown that such modifications can lead to a smaller energy gap and enhanced hyperpolarizability, which are desirable for optical switching devices. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The development of efficient blue-emitting materials remains a critical challenge in OLED technology. rsc.orgresearchgate.net The 1,5-naphthyridine framework is a promising candidate for constructing host and emitter materials for OLEDs due to its high thermal stability and electron-transporting capabilities. The amino group in this compound can enhance the fluorescence quantum yield, while the bromo group allows for the attachment of other aromatic or heterocyclic units to tune the emission color and improve charge carrier mobility. nih.gov

For instance, 4,8-substituted 1,5-naphthyridines have been synthesized and shown to emit blue fluorescence, making them suitable as blue-emitting materials in OLEDs. These compounds also exhibit good electron affinities and ionization potentials, suggesting their potential as both electron-transport and hole-injecting/hole-transport materials. The synthetic strategies employed for these materials often involve cross-coupling reactions at the bromo-positions of a dibromonaphthyridine precursor.

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic photovoltaics, 1,5-naphthyridine derivatives have been explored for their potential as components of the photoactive layer. Polymers incorporating the 1,5-naphthyridine unit have been designed for use in polymer-sensitized solar cells. nih.gov The electron-accepting nature of the naphthyridine core can be paired with electron-donating units to create donor-acceptor polymers with favorable properties for charge separation and transport.

For example, a polymer featuring a 1,5-dialkyl-1,5-naphthyridine-2,6-dione as the electron acceptor and benzo[1,2-b:4,5-b′]dithiophene as the electron donor has been developed for efficient organic solar cells. nih.gov The synthesis of such polymers often relies on the functionalization of a brominated naphthyridine starting material, highlighting the importance of compounds like this compound as precursors.

Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors is highly dependent on the charge carrier mobility of the organic semiconductor used. The ordered packing of molecules in the solid state is crucial for efficient charge transport. The planar structure of the 1,5-naphthyridine ring system can facilitate π-π stacking, which is beneficial for charge mobility.

By chemically modifying this compound, for example, through the introduction of long alkyl chains via the bromo group, the solubility and processability of the resulting materials can be improved, which is essential for fabricating OFET devices. Furthermore, the inherent electron-deficient character of the naphthyridine core makes its derivatives suitable candidates for n-type semiconductors in OFETs.

Fluorescent Probes and Sensors

The development of fluorescent probes for the detection of specific analytes is a rapidly growing area of research. Aminopyridine and its derivatives are known to exhibit interesting fluorescent properties and have been utilized as scaffolds for fluorescent probes. nih.govresearchgate.net The 1,5-aminonaphthyridine framework, as found in this compound, can also serve as a platform for designing fluorescent sensors.

For example, a water-soluble donor-acceptor type fluorophore based on a 1,5-aminonaphthyridine framework has been shown to exhibit solvatochromic fluorescence and can be used to detect various amines through exciplex formation. nih.gov The presence of the amino group is key to these sensing capabilities. The bromo group on this compound offers a convenient point for attaching receptor units to create highly selective and sensitive fluorescent probes for a variety of target molecules.

Supramolecular Chemistry (e.g., Molecular Tweezers, Receptors)

The nitrogen atoms in the 1,5-naphthyridine rings can act as hydrogen bond acceptors, making this scaffold an excellent building block for constructing complex supramolecular architectures. Macrocyclic compounds containing naphthyridine units have been synthesized and studied for their ability to recognize and bind specific guest molecules, such as biotin (B1667282) and urea (B33335) derivatives. researchgate.net

The amino group in this compound can also participate in hydrogen bonding, providing an additional site for molecular recognition. The bromo group can be used to link the naphthyridine unit to other molecular components to create larger, more complex host-guest systems like molecular tweezers or receptors with tailored binding cavities.

Naphthyridine-Based Polymers and Functional Materials

The polymerization of functionalized naphthyridine monomers can lead to a wide range of advanced materials with unique properties. The bromo and amino groups on this compound make it an ideal monomer or precursor for the synthesis of such polymers. For instance, the bromo group can be utilized in cross-coupling reactions to form the polymer backbone, while the amino group can be used to tune the polymer's electronic properties or to introduce further functionalities.

Structure Activity Relationship Sar Methodologies for Naphthyridine Scaffolds

Methodological Approaches to SAR Studies

The investigation of SAR for naphthyridine scaffolds, including the 1,5-naphthyridine (B1222797) core of 7-Bromo-1,5-naphthyridin-4-amine, employs a combination of computational and experimental techniques. These approaches aim to build a comprehensive understanding of how structural modifications influence the biological activity of these compounds.

Experimental Approaches:

Combinatorial Chemistry and Parallel Synthesis: These techniques are instrumental in generating large libraries of diverse naphthyridine analogs. By systematically introducing a variety of substituents at different positions of the naphthyridine ring, researchers can rapidly explore a vast chemical space. For instance, different amines can be introduced at the 4-position, or various aryl or alkyl groups can be attached at other positions to assess their impact on activity.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS is used to rapidly assess their biological activity against a specific target, such as a kinase or a microbial enzyme. This allows for the quick identification of "hit" compounds with promising activity.

Bioisosteric Replacement: This strategy involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties. The goal is to improve potency, reduce toxicity, or alter the pharmacokinetic profile. For example, a bromine atom might be replaced with a chlorine or a trifluoromethyl group to probe the effect of halogen bonding and electronics.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models use molecular descriptors, which are numerical representations of various chemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity), to predict the activity of new, unsynthesized compounds. A statistically significant QSAR model can be a powerful tool in guiding the design of more potent analogs. researchgate.netnih.gov

Molecular Docking and Modeling: These computational techniques predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a DNA molecule. By visualizing the binding mode, researchers can understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to the compound's activity. This information is invaluable for designing new derivatives with improved binding affinity.

Influence of Substituent Position and Nature on Molecular Interactions

Impact of Halogenation (e.g., Bromine)

The introduction of halogen atoms, such as bromine, at specific positions on the naphthyridine scaffold can significantly modulate biological activity. Halogens can influence a molecule's properties in several ways:

Halogen Bonding: The bromine atom at the 7-position of this compound can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the biological target, such as a carbonyl oxygen or a nitrogen atom. This can enhance the binding affinity and selectivity of the compound.

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution within the naphthyridine ring system. This can affect the pKa of the molecule, its susceptibility to metabolic enzymes, and its ability to interact with the target.

Lipophilicity: The presence of a bromine atom generally increases the lipophilicity of a molecule. This can impact its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.

Studies on related quinoline (B57606) and pyrido[4,3-d]pyrimidine (B1258125) systems have shown that a 3-bromophenylamino substituent is often optimal for potent inhibitory activity against tyrosine kinases. nih.gov This highlights the importance of the bromine atom's position in directing interactions within the ATP binding site of these enzymes. For instance, in a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, the bromo substituent was found to be crucial for high potency. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity of Naphthyridine Analogs

| Compound/Analog | Target/Assay | Activity | Reference |

| 7-Bromo-4-chloroquinoline | Antimalarial Key Intermediate | Key for selective synthesis | nih.gov |

| 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR Tyrosine Kinase | High Potency | nih.gov |

| 7-Bromo-1,5-naphthyridine derivatives | Antileishmanial | Active | nih.gov |

This table presents data from related heterocyclic systems to infer the potential impact of the bromo substituent.

Role of Amine Functionality

The amino group at the 4-position of the 1,5-naphthyridine ring is a critical determinant of biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows for crucial interactions with the biological target.

Hydrogen Bonding: The primary amine can form hydrogen bonds with amino acid residues in the active site of an enzyme or with the phosphate (B84403) backbone of DNA. These interactions are often essential for anchoring the molecule in the correct orientation for potent inhibition.

Basicity and Protonation: The basicity of the amino group influences its protonation state at physiological pH. A protonated amino group can form strong ionic interactions with negatively charged residues on the target protein, further enhancing binding affinity.

Site for Further Derivatization: The amino group serves as a convenient handle for further chemical modification. Attaching different substituents to the amine can modulate the compound's solubility, cell permeability, and target selectivity. For example, in a series of pentacyclic benzimidazole (B57391) derivatives, the introduction of an N,N-dimethylaminopropyl amino side chain at the C-7 position markedly increased antiproliferative activity. mdpi.com

Table 2: Influence of the Amino Group on the Activity of Naphthyridine and Related Analogs

| Compound/Analog | Modification of Amino Group | Observed Effect | Reference |

| 7-substituted 4-aminoquinoline (B48711) analogs | Introduction of various amines | Modulation of antimalarial activity | nih.gov |

| Pentacyclic benzimidazole derivatives | Addition of N,N-dimethylaminopropyl amino side chain | Increased antiproliferative activity | mdpi.com |

| 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | Substitution on the amino group | Altered solubility and cellular activity | nih.gov |

This table illustrates the importance of the amino functionality based on studies of related heterocyclic compounds.

Effects of Alkyl and Aryl Substituents

While the core of the discussion is this compound, SAR studies on the naphthyridine scaffold often involve the introduction of various alkyl and aryl substituents at other positions to probe the steric and electronic requirements of the binding site.

Steric Effects: The size and shape of alkyl and aryl groups can significantly impact how a molecule fits into its binding pocket. Bulky substituents may cause steric hindrance, leading to a loss of activity, while smaller groups might be necessary to access a specific sub-pocket within the active site.

Correlation of Electronic and Steric Factors with Functional Response

QSAR studies are particularly useful for dissecting the contributions of electronic and steric factors to the biological activity of a series of compounds. By developing a mathematical model, researchers can quantify the relationship between these physicochemical properties and the observed functional response.

For example, a QSAR model for a series of 1,8-naphthyridin-4-ones as inhibitors of photosystem II suggested that the position, size, and polarity of substituents were the predominant factors controlling their activity. nih.gov Similarly, a QSAR analysis of 2,4-diamino-pyrimidine antimalarials indicated that lipophilicity was a key driver of improved activity. nih.gov

Design Principles for Modulating Molecular Interaction Profiles

Based on the SAR principles discussed, several design strategies can be employed to modulate the molecular interaction profiles of this compound and its derivatives to enhance their therapeutic potential.

Fine-tuning Halogenation: The bromine at the 7-position could be replaced with other halogens (Cl, F, I) to systematically investigate the role of halogen bonding and lipophilicity. The optimal halogen will depend on the specific topology and electronic environment of the target's binding site.

Modification of the 4-Amino Group: The primary amine can be acylated, alkylated, or incorporated into various heterocyclic systems to modulate its hydrogen bonding capacity, basicity, and steric profile. This can lead to improved selectivity and pharmacokinetic properties.

Introduction of Substituents at Other Positions: The introduction of small alkyl or aryl groups at other available positions on the 1,5-naphthyridine ring could be explored to probe for additional hydrophobic or steric interactions with the target.

Scaffold Hopping: The 1,5-naphthyridine core could be replaced with other related heterocyclic systems (e.g., quinoline, quinazoline, or other naphthyridine isomers) while retaining the key 7-bromo and 4-amino functionalities. This can sometimes lead to the discovery of novel scaffolds with improved drug-like properties.

By systematically applying these design principles, guided by both experimental data and computational modeling, it is possible to optimize the molecular interaction profile of this compound and develop new therapeutic agents with enhanced efficacy and safety.

Future Research Directions and Emerging Trends in Naphthyridine Chemistry

Development of Novel Synthetic Strategies

The synthesis of naphthyridine derivatives, including 7-bromo-1,5-naphthyridin-4-amine, has traditionally relied on classical methods such as the Skraup and Friedländer reactions. nih.gov However, these methods often require harsh conditions and may not be suitable for the synthesis of highly functionalized derivatives. Consequently, a significant trend in naphthyridine chemistry is the development of novel and more versatile synthetic strategies.

Modern approaches focus on transition metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the naphthyridine core with high regioselectivity. nih.gov For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling have been employed to introduce aryl groups at specific positions of the naphthyridine ring. nih.gov The Buchwald-Hartwig amination is another powerful tool for the formation of C-N bonds, enabling the synthesis of various amino-substituted naphthyridines. nih.gov

Furthermore, there is a growing interest in domino reactions and multi-component reactions that allow for the construction of complex naphthyridine structures in a single step from simple starting materials. researchgate.net These methods are not only more atom-economical and environmentally friendly but also provide rapid access to a diverse library of compounds for screening purposes.

Future research in this area will likely focus on:

The development of new catalytic systems with higher efficiency and broader substrate scope.

The use of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields.

The exploration of C-H activation strategies for the direct functionalization of the naphthyridine core, avoiding the need for pre-functionalized starting materials.

Exploration of Diverse Chemical Reactivity Pathways

The chemical reactivity of the 1,5-naphthyridine (B1222797) ring system is characterized by its susceptibility to both electrophilic and nucleophilic attack. The nitrogen atoms in the ring act as directing groups and influence the reactivity of the different positions. For instance, in 1,5-naphthyridine, electrophilic substitution is expected to occur at the 3- and 7-positions, while nucleophilic substitution is favored at the 2-, 4-, 6-, and 8-positions.

The presence of a bromine atom and an amino group in This compound further diversifies its reactivity. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, providing a handle for further functionalization. nih.gov The amino group can act as a nucleophile or be modified to introduce different functional groups.

Recent studies have also explored the rearrangement reactions of substituted naphthyridines, which can lead to the formation of novel heterocyclic systems. nih.gov For example, the Smiles rearrangement has been observed in certain 2,7-naphthyridine (B1199556) derivatives, highlighting the potential for unexpected reactivity pathways. nih.gov

Future research will likely delve deeper into:

Systematic studies of the regioselectivity of various reactions on the this compound scaffold.

The discovery and mechanistic elucidation of new rearrangement and cycloaddition reactions involving naphthyridines.

The development of methods for the selective functionalization of specific positions in the presence of multiple reactive sites.

Advancements in Spectroscopic and Computational Characterization

A thorough understanding of the structural and electronic properties of naphthyridine derivatives is crucial for predicting their reactivity and designing new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of these compounds. nih.govnih.gov

In recent years, there has been a significant advancement in the use of computational methods, particularly Density Functional Theory (DFT), to complement experimental data. researchgate.net DFT calculations can provide valuable insights into the molecular geometry, electronic structure, and vibrational frequencies of naphthyridine derivatives. researchgate.net These calculations can also be used to predict the outcome of chemical reactions and to understand the nature of intermolecular interactions.

For instance, computational studies on 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have been used to analyze its electronic spectra and to perform HOMO-LUMO analysis. researchgate.net Similarly, the calculation of electrostatic potential (ESP) charges has been employed to understand the increased reactivity of certain 2,7-naphthyridine derivatives in rearrangement reactions. nih.gov

Future advancements in this area are expected to involve:

The use of more sophisticated computational models to accurately predict a wider range of properties.

The development of combined experimental and computational approaches for the comprehensive characterization of complex naphthyridine systems.

The application of advanced spectroscopic techniques, such as two-dimensional NMR and solid-state NMR, to study the structure and dynamics of naphthyridines in different environments.

| Spectroscopic/Computational Technique | Application in Naphthyridine Chemistry | Reference |

|---|---|---|

| NMR Spectroscopy | Structure elucidation and confirmation of rearrangement products. | nih.gov |

| IR Spectroscopy | Identification of functional groups, such as the cyano group in rearrangement studies. | nih.gov |

| Mass Spectrometry | Confirmation of molecular weight and structure of synthesized compounds. | nih.gov |

| DFT Calculations | Analysis of electronic spectra, HOMO-LUMO analysis, and prediction of vibrational frequencies. | researchgate.net |

| ESP Charge Calculations | Understanding the reactivity and mechanism of rearrangement reactions. | nih.gov |

Uncovering New Molecular Interaction Mechanisms

The ability of naphthyridines to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental to their biological activity and their use in supramolecular chemistry. Understanding these interactions at a molecular level is crucial for the rational design of new drugs and materials.

X-ray crystallography provides direct evidence of the three-dimensional structure of molecules and their packing in the solid state. For example, the crystal structure of a co-crystal of an N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide derivative revealed the presence of N—H⋯O and N—H⋯N hydrogen bonds, as well as π–π stacking interactions. researchgate.net

Computational methods are also being increasingly used to study molecular interactions. Molecular docking simulations, for instance, are employed to predict the binding mode of naphthyridine derivatives to biological targets such as enzymes and DNA. researchgate.net These studies can help to identify key interactions that contribute to binding affinity and selectivity.

Future research efforts will likely focus on:

The systematic study of the intermolecular interactions of this compound and its derivatives with various receptors and host molecules.

The use of advanced experimental techniques, such as high-resolution X-ray diffraction and neutron diffraction, to obtain more detailed information about hydrogen bonding.

The development of more accurate and efficient computational methods for predicting and quantifying non-covalent interactions.

Expansion of Applications in Materials Science

The planar structure and electron-deficient nature of the naphthyridine ring make it an attractive building block for the construction of novel organic materials with interesting photophysical and electronic properties. Naphthyridine derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry.

For example, 1,5-naphthyridines containing a diphenylphosphoryl group have been used for the synthesis of tridentate europium(III) complexes, which exhibit interesting luminescent properties. nih.gov The ability of naphthyridines to act as ligands for various metal ions also opens up possibilities for the development of new catalysts and functional materials.

The field of fluorescent chemosensors is another area where naphthyridine-related structures, such as naphthalimides, have shown great promise. nih.gov These sensors can be designed to selectively detect metal ions, anions, or other small molecules through changes in their fluorescence emission.

Future expansion of applications in materials science will likely include:

The design and synthesis of new naphthyridine-based materials with tailored electronic and optical properties.

The incorporation of this compound into polymeric and supramolecular architectures.

The exploration of the potential of naphthyridine derivatives in emerging areas such as organic photovoltaics and molecular electronics.

Potential for Naphthyridines in New Catalytic Systems

The nitrogen atoms in the naphthyridine ring can coordinate to metal centers, making them suitable ligands for the development of new catalytic systems. The electronic properties of the naphthyridine ligand can be tuned by introducing different substituents, which in turn can influence the activity and selectivity of the metal catalyst.

While the direct use of This compound in catalysis has not been extensively reported, its structural features suggest potential applications. The bidentate coordination of the two nitrogen atoms could be exploited in the design of catalysts for a variety of organic transformations.

Furthermore, the broader class of naphthyridines and related N-heterocycles have been used in catalysis. For example, iridium complexes with functionalized bipyridonate ligands have been used for the dehydrogenation of bicyclic N-heterocycles. nih.gov The development of multivalent nanoconstructs incorporating enzyme inhibitors is also an emerging trend with potential applications in catalysis and drug delivery. nih.gov

Future research in this area could explore:

The synthesis and characterization of metal complexes of this compound and related derivatives.

The evaluation of these complexes as catalysts in various organic reactions, such as cross-coupling, hydrogenation, and oxidation reactions.

The development of chiral naphthyridine ligands for asymmetric catalysis.

Refinement of SAR Models and Predictive Tools

Structure-Activity Relationship (SAR) studies are essential for the optimization of the biological activity of lead compounds in drug discovery. By systematically modifying the structure of a molecule and evaluating its effect on a particular biological target, researchers can develop SAR models that guide the design of more potent and selective compounds.

For naphthyridine derivatives, SAR studies have been instrumental in identifying key structural features that are important for their activity. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that amino substituents generally lead to better inhibitory activity and that all substituents are sensitive to steric effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For example, a QSAR model based on descriptors such as ELUMO, Log P, and molecular weight has been developed for the anti-MDR activity of phenothiazine (B1677639) derivatives. researchgate.net

Future directions in this area will involve:

Q & A

Q. What are the primary synthetic routes for 7-Bromo-1,5-naphthyridin-4-amine, and what reaction conditions are critical for yield optimization?

Answer: The synthesis of this compound typically involves halogenation and amination steps. Key methods include:

- Bromination with POBr₃ : 7-Bromo-1,5-naphthyridin-4(1H)-one reacts with phosphorus oxybromide (POBr₃) at 140°C for 4 hours to yield 4,7-dibromo-1,5-naphthyridine (70% yield) .

- Amination via NH₃ : Substitution of bromine with ammonia (NH₃) in a solvent at 160°C yields 3-bromo-1,5-naphthyridin-4-amine, though exact yield data are unspecified .

Q. Critical Parameters :

Q. How is this compound characterized, and what analytical techniques are recommended?

Answer: Characterization relies on spectroscopic and physicochemical methods:

- Physical Properties : Density (1.3±0.1 g/cm³), boiling point (352.4±27.0°C), and molecular formula (C₈H₇N₃Br) .

- Spectroscopy :

- ¹H/¹³C NMR : Used to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- LC-MS : Validates molecular weight (e.g., m/z 239.0 [M+H]⁺) .

Q. Best Practices :

- Combine NMR with high-resolution mass spectrometry (HRMS) for unambiguous identification.

- Use HPLC to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can substitution reactions at the 7-bromo position be optimized to synthesize bioactive derivatives?

Answer: The 7-bromo group is highly reactive, enabling cross-coupling (e.g., Suzuki) or nucleophilic substitution. Methodological considerations:

- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres .

- Amination : Use of primary/secondary amines (e.g., 1-methylpiperidin-4-amine) in sealed tubes at 90°C for 36 hours (85% yield) .

Q. Case Study :

- Antimalarial Derivatives : N-(4-Diethylamino-1-methylbutyl)-7-trifluoromethyl-1,5-naphthyridin-4-amine was synthesized via amination, demonstrating the role of electron-withdrawing groups in enhancing bioactivity .

Q. How should researchers address contradictory yield data in acylation and cyclization reactions?

Answer: Discrepancies in yields (e.g., 72% for acetylation vs. lower yields in cyclizations) arise from:

Q. Troubleshooting :

Q. What methodological approaches are recommended for designing 1,5-naphthyridine-based antimalarial agents?

Answer: Key strategies include:

- Structure-Activity Relationship (SAR) : Introduce trifluoromethyl groups to enhance lipophilicity and target binding .

- Dual Inhibition : Design derivatives like ethyl 7-oxo-7,10-dihydropyrido[3,2-c]-1,5-naphthyridine-8-carboxylate, which inhibits Plasmodium phosphoinositide pathways via cyclization .

Q. Experimental Workflow :

Synthesis : Optimize amination and cross-coupling steps .

In Vitro Testing : Assess IC₅₀ against Plasmodium falciparum.

Molecular Docking : Validate binding to PfPI4K or other targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報